Molecular Structure and Properties of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid: A Technical Whitepaper
Molecular Structure and Properties of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid: A Technical Whitepaper
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Technical Guide & Methodological Whitepaper
Executive Summary
In the landscape of modern drug discovery, the 2-pyridone (or 6-oxo-1,6-dihydropyridine) scaffold has emerged as a highly versatile and privileged pharmacophore. Specifically, 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1248131-80-7) represents a structurally optimized building block utilized in the synthesis of novel therapeutics[1]. By functionalizing the N1 position with a cyclobutyl ring, medicinal chemists can lock the molecule into its pyridone tautomer, thereby dictating its hydrogen-bonding network and enhancing its lipophilic profile for targeted protein binding.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, pharmacological relevance, and validated synthetic methodologies for 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Physicochemical Profiling & Structural Elucidation
Understanding the baseline properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule features a rigid, planar pyridone core, a hydrogen-bond-donating carboxylic acid at the C3 position, and a sterically distinct cyclobutyl group at the N1 position.
Quantitative Data Summary
The following table summarizes the core chemical and physical properties of the compound[1][2]:
| Property | Value / Description |
| IUPAC Name | 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
| CAS Number | 1248131-80-7 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 3 (Carboxylic C=O, Pyridone C=O, Pyridone N) |
| Topological Polar Surface Area (TPSA) | ~57.5 Ų |
| Rotatable Bonds | 2 |
Tautomerism and the Role of the Cyclobutyl Ring
Unsubstituted 2-pyridones exist in a dynamic tautomeric equilibrium with 2-hydroxypyridines. This equilibrium is highly solvent-dependent and can complicate structure-activity relationship (SAR) studies because the hydrogen-bond donor/acceptor profile flips depending on the dominant tautomer.
Causality in Design: By installing a cyclobutyl group at the N1 position, the nitrogen atom is permanently alkylated. This completely abolishes the tautomeric shift, locking the core exclusively into the 6-oxo-1,6-dihydropyridine form. Furthermore, the cyclobutyl ring introduces a distinct sp³ character that is more rigid and lipophilic than a linear alkyl chain (like a butyl group), yet less bulky than a cyclohexyl ring. This specific steric bulk optimally fills hydrophobic pockets in target proteins while maintaining favorable membrane permeability.
Pharmacological Relevance
The 6-oxo-1,6-dihydropyridine-3-carboxylic acid core is not merely a structural spacer; it is an active participant in target engagement.
Derivatives of this scaffold have demonstrated significant utility across multiple therapeutic areas:
-
Anti-Inflammatory Pathways: Analogues such as 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid are documented inhibitors of the AP-1 transcription factor. By suppressing AP-1, these compounds downregulate the mRNA expression of Cyclooxygenase-2 (COX-2), thereby halting the inflammatory cascade driven by Prostaglandin E2 (PGE2)[3]. This mechanism is highly relevant in the research of inflammatory conditions like atopic dermatitis.
-
Allosteric Modulation: The pyridone core is heavily utilized in the design of allosteric inhibitors, such as those targeting the spliceosomal RNA helicase Brr2[4].
-
Antimicrobial Agents: Substituted pyridone carboxamides have been successfully screened and optimized as novel antitubercular agents, demonstrating the scaffold's ability to penetrate complex bacterial cell walls[5].
Fig 1. Pharmacological pathway of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives.
Synthetic Methodologies & Experimental Protocols
To ensure high scientific integrity and reproducibility, the synthesis of 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid must be approached as a self-validating system. The most efficient route involves the N-alkylation of a protected 6-hydroxynicotinic acid derivative, followed by saponification.
Fig 2. Two-step synthetic workflow for 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Step-by-Step Protocol: Synthesis and Validation
Step 1: N-Alkylation (Formation of the Ester Intermediate)
Rationale: Direct alkylation of the free carboxylic acid would lead to competing esterification. Starting with methyl 6-oxo-1,6-dihydropyridine-3-carboxylate directs the electrophile exclusively to the N1 position. Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaH) to prevent premature ester hydrolysis, while N,N-Dimethylformamide (DMF) is utilized because its high dielectric constant stabilizes the polar transition state of the Sₙ2 reaction.
-
Setup: Charge a dry, argon-purged round-bottom flask with methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq, 10 mmol) and anhydrous DMF (30 mL).
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq, 20 mmol). Stir at room temperature for 15 minutes to generate the pyridone anion.
-
Alkylation: Dropwise, add cyclobutyl bromide (1.5 eq, 15 mmol).
-
Reaction: Heat the mixture to 80°C and stir for 12 hours.
-
Validation Checkpoint 1 (TLC & LC-MS): Monitor the reaction via TLC (UV active at 254 nm due to the conjugated system). Perform LC-MS on an aliquot. Proceed only when the starting material is consumed and the mass corresponding to the intermediate ([M+H]⁺ ≈ 208.2) is the major peak.
-
Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with brine (3 x 50 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Saponification (Deprotection to the Free Acid)
Rationale: Lithium hydroxide (LiOH) is used in a mixed aqueous/organic solvent system (THF/H₂O) to ensure solubility of the lipophilic ester while providing the hydroxide nucleophile necessary to cleave the methyl ester without disrupting the robust pyridone core.
-
Setup: Dissolve the crude intermediate from Step 1 in a 3:1 mixture of THF and water (40 mL).
-
Hydrolysis: Add LiOH monohydrate (3.0 eq, 30 mmol). Stir at room temperature for 4-6 hours.
-
Validation Checkpoint 2 (LC-MS): Confirm the disappearance of the ester mass and the appearance of the target mass ([M+H]⁺ = 194.2).
-
Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~3 using 1M HCl.
-
Isolation: The target compound, 1-cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, will precipitate as a solid. Filter the solid, wash with cold water, and dry under high vacuum.
-
Final Analytical Validation:
-
¹H NMR (DMSO-d₆): Look for the diagnostic cyclobutyl methine proton (N-CH) heavily deshielded around 4.8–5.2 ppm, and the characteristic coupling of the pyridone ring protons.
-
HRMS: Exact mass calculated for C₁₀H₁₂NO₃⁺ [M+H]⁺: 194.0812.
-
References
- NextSDS. "1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid — Chemical Substance Information." NextSDS Substance Database.
- MedChemExpress. "1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | AP-1 Inhibitor." MedChemExpress Catalog.
- Journal of Medicinal Chemistry. "Discovery of Allosteric Inhibitors Targeting the Spliceosomal RNA Helicase Brr2." ACS Publications.
- Journal of Medicinal Chemistry. "Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening." ACS Publications.
- Sigma-Aldrich. "1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Product Detail." Sigma-Aldrich Catalog.
